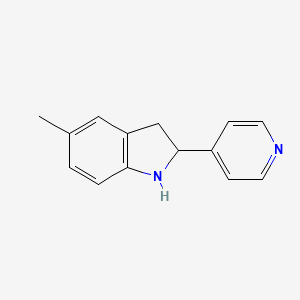

5-Methyl-2-(pyridin-4-yl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

5-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H14N2/c1-10-2-3-13-12(8-10)9-14(16-13)11-4-6-15-7-5-11/h2-8,14,16H,9H2,1H3 |

InChI Key |

RWYNEOYYMVSCME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Methyl 2 Pyridin 4 Yl Indoline

Diverse Synthetic Pathways to 5-Methyl-2-(pyridin-4-yl)indoline

The construction of the this compound scaffold can be approached through various synthetic strategies, primarily involving the formation of the indoline (B122111) ring system with the desired substituents in place or the introduction of the pyridin-4-yl group onto a pre-existing 5-methylindoline (B1590916) core.

Exploration of Precursor Reactants and Optimized Reaction Conditions

The synthesis of 2-arylindolines, such as this compound, can be conceptually designed through several key bond formations. One of the most direct methods involves the coupling of a 5-methylindoline precursor with a suitable 4-substituted pyridine (B92270).

A plausible and widely utilized approach is the palladium-catalyzed cross-coupling reaction . This would typically involve the reaction of a 5-methyl-2-haloindoline (e.g., 2-bromo or 2-chloro-5-methylindoline) with a 4-pyridinylboronic acid or its ester derivatives (Suzuki-Miyaura coupling). The optimization of such a reaction would involve screening various palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)), ligands (e.g., phosphine-based ligands), bases (e.g., K₂CO₃, Cs₂CO₃), and solvent systems (e.g., dioxane/water, toluene). researchgate.net

Alternatively, a C-H activation strategy could be employed. Palladium-catalyzed C-H arylation of N-protected 5-methylindoline with a 4-halopyridine or a diaryliodonium salt represents a modern and atom-economical approach. nih.gov The directing group on the indoline nitrogen is crucial for regioselectivity. Common directing groups include picolinamide (B142947) or other bidentate chelating groups.

Another synthetic route involves the construction of the indoline ring itself. For instance, the reduction of the corresponding indole (B1671886), 5-methyl-2-(pyridin-4-yl)-1H-indole, would yield the target indoline. A variety of reducing agents can be employed, such as sodium cyanoborohydride or catalytic hydrogenation. The precursor indole can be synthesized via methods like the Fischer indole synthesis or Suzuki coupling of a 5-methyl-2-haloindole with 4-pyridinylboronic acid.

A conceptual synthetic approach is outlined in the table below:

| Precursor A | Precursor B | Reaction Type | Key Reagents & Conditions |

| 5-Methyl-2-haloindoline | 4-Pyridinylboronic acid | Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄), Solvent (e.g., Toluene/H₂O) |

| N-protected 5-Methylindoline | 4-Halopyridine | Pd-catalyzed C-H Arylation | Pd(OAc)₂, Directing Group (e.g., Picolinamide), Oxidant (e.g., Ag₂CO₃) |

| 5-Methyl-2-(pyridin-4-yl)-1H-indole | - | Reduction | H₂, Pd/C or NaBH₃CN, Acid |

Stereoselective Synthesis Approaches

The C2 position of this compound is a stereocenter, and the synthesis of enantiomerically pure forms is often crucial for biological activity. Several strategies can be employed to achieve stereoselectivity.

One prominent method is kinetic resolution . A racemic mixture of N-protected this compound could be subjected to a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product. For instance, enzymatic kinetic resolution using lipases has been successfully applied to 2,3-disubstituted indolines. mdpi.com Non-enzymatic methods, such as those employing chiral phosphoric acids or atropisomeric N-oxide catalysts in acylation or sulfonylation reactions, also offer high enantioselectivity. mdpi.comnih.gov

Another powerful approach is the asymmetric hydrogenation of the corresponding indole precursor , 5-methyl-2-(pyridin-4-yl)-1H-indole. This can be achieved using chiral transition-metal catalysts, such as those based on rhodium, iridium, or ruthenium, with chiral phosphine (B1218219) ligands. Chiral Brønsted acids have also emerged as effective organocatalysts for the enantioselective transfer hydrogenation of indoles using Hantzsch esters as the hydrogen source. polyu.edu.hk

A deracemization process involving a combination of borane-catalyzed hydrogenation and chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation has been developed for the synthesis of 2-aryl-3,3-disubstituted indolines and could be adapted for the target compound. nih.gov

Functionalization and Derivatization Strategies for this compound Scaffolds

Further modification of the this compound scaffold can lead to the generation of a library of analogs with potentially improved properties.

Regioselective Introduction of Substituents

The indoline ring offers several positions for the introduction of new functional groups. The nitrogen atom of the indoline can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. organic-chemistry.org

C-H functionalization provides a direct means to introduce substituents onto the aromatic ring of the indoline. The regioselectivity is often controlled by the electronic nature of the existing substituents and the use of directing groups. For instance, palladium-catalyzed C-H activation can be directed to specific positions on the benzene (B151609) ring.

The pyridine ring also offers sites for functionalization. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under harsh conditions. Alternatively, the pyridine nitrogen can be converted to a pyridine-N-oxide, which activates the ring towards both electrophilic and nucleophilic attack at the C2 and C4 positions.

Design and Synthesis of Novel Analogs and Prodrugs

The design of novel analogs of this compound can be guided by principles of medicinal chemistry such as isosteric and bioisosteric replacements. nih.govnumberanalytics.com For example, the methyl group at the 5-position could be replaced with other small alkyl groups, halogens, or a methoxy (B1213986) group to modulate lipophilicity and electronic properties. The pyridine ring could be replaced with other heterocycles to explore different hydrogen bonding interactions and steric effects.

Prodrugs are inactive or less active derivatives of a drug molecule that undergo conversion in the body to release the active parent drug. nih.govnih.gov For a primary or secondary amine like the one in the indoline ring of the title compound, several prodrug strategies can be employed to improve properties such as solubility, permeability, or to achieve targeted delivery.

One common approach is the formation of N-acyl or N-carbamate derivatives . These are often designed to be cleaved by esterases in the body. For instance, N-acyloxyalkoxycarbonyl derivatives can be synthesized, which release the parent amine, carbon dioxide, and an aldehyde upon enzymatic hydrolysis. nih.gov

Another strategy involves the formation of Schiff bases (imines) at the indoline nitrogen, which can be hydrolyzed under physiological conditions to release the active amine.

The following table summarizes some potential prodrug strategies for the indoline nitrogen:

| Prodrug Linkage | Activating Enzyme/Condition | Released Byproducts |

| N-Acyl | Amidases/Esterases | Carboxylic acid |

| N-Carbamate | Esterases | Alcohol, CO₂ |

| N-Acyloxyalkoxycarbonyl | Esterases | Aldehyde, CO₂ |

| N-Mannich base | Chemical/Enzymatic hydrolysis | Formaldehyde, secondary amine |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles can be applied to the synthesis of this compound.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the synthesis of indoles and their derivatives, often leading to higher yields and cleaner reactions in shorter timeframes. organic-chemistry.orgtandfonline.comresearchgate.netscispace.com The Fischer indole synthesis and Suzuki couplings, which are potential steps in the synthesis of the target molecule, are known to be amenable to microwave irradiation.

The use of alternative solvents is another key aspect of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. organic-chemistry.orgtandfonline.com While organic substrates may have limited solubility in water, the use of surfactants or phase-transfer catalysts can overcome this limitation. numberanalytics.com Iridium-catalyzed alkylation of indolines in water has been reported, showcasing the potential for aqueous-phase functionalization. organic-chemistry.org

Ionic liquids are salts that are liquid at low temperatures and can serve as both solvents and catalysts. nih.govscispace.comcdnsciencepub.com Their negligible vapor pressure makes them an environmentally benign alternative to volatile organic solvents. Task-specific ionic liquids with acidic functionalities have been used as recyclable catalysts for the synthesis of indole derivatives. cdnsciencepub.com

Catalyst-free and solvent-free reaction conditions represent the ideal green synthesis. organic-chemistry.orgrsc.org For certain reactions, such as the condensation of anilines with aldehydes or ketones, it is possible to perform the reaction by simply heating the neat reactants, sometimes with the aid of microwave irradiation. organic-chemistry.org This eliminates the need for solvents and simplifies product purification.

Preclinical Pharmacological Evaluation and Biological Activity Profiling of 5 Methyl 2 Pyridin 4 Yl Indoline

In Vitro Pharmacological Characterization

Receptor Binding Affinity and Selectivity Studies

No studies detailing the receptor binding affinity and selectivity of 5-Methyl-2-(pyridin-4-yl)indoline are publicly available. To characterize a compound's mechanism of action and potential off-target effects, researchers would typically screen it against a panel of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. The results of such assays, usually presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are crucial for understanding the compound's primary targets and its potential for side effects.

Enzyme Inhibition and Activation Assays

Information regarding the ability of this compound to inhibit or activate specific enzymes is not present in the available scientific literature. Enzyme inhibition assays are fundamental in drug discovery to identify compounds that can modulate the activity of enzymes involved in disease pathogenesis. Data from these assays, often reported as IC50 or activation constant (Ka) values, would be necessary to understand the compound's potential therapeutic applications, for instance, as a kinase inhibitor or a metabolic enzyme modulator.

Cell-Based Functional Assays and Cellular Viability Studies

There are no published reports on the effects of this compound in cell-based functional assays or on cellular viability. Such studies are essential to determine a compound's cellular potency and its cytotoxic effects. Functional assays measure the compound's effect on cellular processes, while viability assays, like the MTT or trypan blue exclusion assay, assess its impact on cell survival. This information is critical for establishing a therapeutic window.

Modulation of Key Cellular Signaling Pathways

The effect of this compound on key cellular signaling pathways has not been documented. Investigating a compound's influence on pathways such as the MAPK/ERK, PI3K/AKT, or JAK/STAT pathways is a standard step in preclinical development. Techniques like Western blotting, reporter gene assays, or phosphoproteomics are typically employed to elucidate how a compound exerts its biological effects at the molecular level within the cell.

In Vivo Efficacy Studies in Preclinical Disease Models

Assessment of Therapeutic Potential in Mechanistic Animal Models

No in vivo efficacy studies for this compound in any preclinical disease models have been reported. To evaluate the therapeutic potential of a compound, it is tested in animal models that mimic human diseases. These studies are designed to assess whether the in vitro activity translates to a beneficial effect in a living organism. Key parameters such as dose-response relationships and target engagement in the animal model would be evaluated.

Pharmacokinetic and Pharmacodynamic Relationships in Preclinical Systems

The relationship between the concentration of a drug at its site of action and the resulting pharmacological effect is a cornerstone of preclinical evaluation. For a novel compound like this compound, this relationship remains to be formally characterized. However, insights can be drawn from analogous structures.

Research into various aminopyridyl/pyrazinyl substituted spiro[indoline-3,4′-piperidine]-2-ones has identified potent dual inhibitors of c-Met and ALK kinases. For instance, compound 5b (SMU-B) demonstrated significant tumor growth inhibition in xenograft models, which was correlated with the inhibition of c-Met phosphorylation in vivo. nih.gov This suggests that for compounds containing the indoline (B122111) and pyridine (B92270) moieties, a clear pharmacodynamic effect (tumor suppression) can be linked to a specific pharmacokinetic parameter (sufficient drug concentration at the tumor site to inhibit the target kinase). nih.gov

The oral bioavailability of such compounds is a critical factor. The spiro[indoline-3,4′-piperidine]-2-one derivatives were found to be orally bioavailable, a desirable characteristic for drug development. nih.gov The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would be essential to establish for this compound to understand its dose-concentration-effect relationship.

In the context of anti-inflammatory research, indoline-based dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) have been developed. The in vitro potency of these compounds, such as compound 73 , was established through enzymatic and cellular assays, with subsequent in vivo studies likely to explore the correlation between plasma concentrations and anti-inflammatory efficacy. nih.gov

A hypothetical preclinical pharmacodynamic study for this compound would involve identifying its primary biological target(s) and then measuring the physiological response at varying concentrations of the compound in relevant cellular and animal models.

Table 1: Examples of Pharmacodynamic Activity in Structurally Related Indoline Derivatives

| Compound/Analog Class | Target(s) | Observed Preclinical Pharmacodynamic Effect |

| Spiro[indoline-3,4′-piperidine]-2-ones (e.g., SMU-B) | c-Met, ALK | Inhibition of c-Met phosphorylation, tumor growth inhibition in xenograft models. nih.gov |

| Indoline-based dual inhibitors (e.g., compound 73) | 5-LOX, sEH | Inhibition of 5-LOX and sEH activity in enzymatic and cellular assays. nih.gov |

Investigation of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a compound to interact with multiple targets, is a double-edged sword in drug discovery. It can lead to beneficial synergistic effects or detrimental off-target toxicities. For this compound, a systematic investigation of its broader pharmacological profile would be crucial.

The indoline and pyridine motifs are present in a wide array of approved drugs and investigational agents, hinting at the potential for this compound to exhibit a complex pharmacological profile. For example, a kinase screen of an aminopyridyl-substituted spiro[indoline-3,4′-piperidine]-2-one, compound 16 (SMUB) , revealed high selectivity, inhibiting only three kinases (c-Met, ALK, and AXL) out of a panel of 97. researchgate.net This demonstrates that high target selectivity is achievable with this chemical scaffold.

However, the potential for off-target interactions is always present. In silico off-target profiling is a valuable tool for predicting potential interactions. Such models can assess the likelihood of a molecule binding to a wide range of proteins, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. nih.gov For instance, the nitrogen on a pyridine ring can participate in various interactions, including hydrogen bonding and pi-cation interactions, which could lead to binding at unintended targets. nih.gov

A comprehensive preclinical evaluation of this compound would necessitate screening against a broad panel of receptors and enzymes to identify any significant off-target activities. This is critical for interpreting in vivo findings and for anticipating potential side effects. The development of selective inhibitors often involves iterative medicinal chemistry efforts to minimize interactions with proteins that could cause adverse effects.

Table 2: Potential for Off-Target Interactions Based on Core Scaffolds

| Core Scaffold | Known Interacting Protein Classes | Potential for Off-Target Effects |

| Indoline | Kinases, Hydrolases, various receptors | High, given its prevalence in bioactive compounds. nih.govnih.gov |

| Pyridine | Kinases, GPCRs, Ion Channels, Enzymes | High, due to its ability to form various non-covalent interactions. nih.govnih.gov |

Elucidation of the Molecular Mechanisms of Action for 5 Methyl 2 Pyridin 4 Yl Indoline

Identification and Validation of Primary Biological Targets

A critical first step in understanding the mechanism of any bioactive compound is the identification and validation of its direct molecular targets within the cell.

Target Deconvolution Using Proteomics and Genomics Approaches

Modern methodologies such as chemical proteomics and genomic screening are powerful tools for unbiased target identification. These approaches typically involve using a tagged version of the compound of interest to pull down interacting proteins or assessing changes in gene expression profiles upon compound treatment. However, a review of the scientific literature reveals no published studies that have employed these techniques specifically for 5-Methyl-2-(pyridin-4-yl)indoline. Therefore, there is no available data from proteomics or genomics studies to identify its primary biological targets.

Validation via Genetic and Pharmacological Interventions

Following initial target identification, validation is crucial to confirm that the observed biological effects of a compound are indeed mediated through its proposed target. This is often achieved through genetic techniques like siRNA-mediated knockdown or CRISPR/Cas9-based gene knockout, or through pharmacological competition assays with known ligands of the putative target. In the absence of any identified primary targets for this compound, no such validation studies have been reported.

Molecular Docking and Binding Mode Analysis with Target Proteins

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is instrumental in understanding the binding mode of a ligand at the atomic level. For this compound, without known biological targets, conducting meaningful molecular docking and binding mode analyses is not feasible. While docking studies have been performed on other indoline (B122111) and pyridine-containing compounds against various protein targets, these findings cannot be directly extrapolated to this compound due to the high specificity of molecular interactions.

Conformational Dynamics and Allosteric Modulation Studies

The three-dimensional shape and flexibility of a molecule (its conformational dynamics) can significantly influence its biological activity. Furthermore, some compounds exert their effects not by binding to the active site of a protein, but to a distant, allosteric site, thereby modulating the protein's function. There are currently no published experimental or computational studies that have investigated the conformational dynamics of this compound or its potential to act as an allosteric modulator of any protein.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methyl 2 Pyridin 4 Yl Indoline Analogs

Systematic Modification of the Indoline (B122111) Core and Pyridine (B92270) Moiety

The foundational scaffold of 5-Methyl-2-(pyridin-4-yl)indoline offers several avenues for systematic chemical modification. Researchers have explored substitutions on both the indoline core and the pyridine ring to probe the chemical space and enhance desired biological effects.

Indoline Core Modifications: The indoline nucleus, with its bicyclic structure, presents multiple positions for substitution. The nitrogen atom of the indoline ring is a common site for modification, where the introduction of various alkyl or acyl groups can significantly alter the compound's lipophilicity and steric profile. For instance, in a series of pyridyl- or isoquinolinyl-substituted indolines, modifications at the N-1 position of the indoline were investigated to understand their impact on inhibitory activity against aldosterone synthase (CYP11B2) nih.gov. Furthermore, the methyl group at the 5-position can be replaced with other substituents, such as halogens, alkoxy groups, or larger alkyl groups, to modulate electronic properties and steric bulk.

Impact of Substituent Variation on Biological Potency and Selectivity Profiles

The variation of substituents on both the indoline and pyridine moieties has a profound impact on the biological potency and selectivity of this compound analogs.

In studies of similar indole-based compounds, it has been observed that the nature and position of substituents can dramatically alter biological activity. For example, in a series of aldosterone synthase inhibitors, the introduction of different acyl groups at the indoline nitrogen led to significant changes in inhibitory potency nih.gov. Analogs with smaller, more lipophilic acyl groups often exhibit enhanced cell permeability and, consequently, improved potency in cell-based assays.

The selectivity of these compounds for their intended target over other related proteins is also heavily influenced by substituent patterns. For instance, in the context of kinase inhibitors, subtle changes in the substitution pattern on the pyridine ring can switch the selectivity profile between different kinase enzymes. This is often due to specific interactions, such as hydrogen bonds or van der Waals forces, with unique amino acid residues in the binding pocket of the target protein.

The following interactive table summarizes the hypothetical impact of various substituents on the biological activity of this compound analogs, based on general principles of medicinal chemistry and findings from related compound series.

| Modification Site | Substituent | Predicted Impact on Potency | Predicted Impact on Selectivity |

| Indoline N-1 | Small Alkyl (e.g., -CH3) | Increase | May vary |

| Indoline N-1 | Bulky Alkyl (e.g., -tBu) | Decrease | May improve |

| Indoline C-5 | Halogen (e.g., -Cl, -F) | Increase | May improve |

| Indoline C-5 | Methoxy (B1213986) (-OCH3) | Variable | Variable |

| Pyridine Ring | Electron-donating group | Variable | Variable |

| Pyridine Ring | Electron-withdrawing group | Variable | Variable |

Stereochemical Influences on Pharmacological Activity

The 2-position of the indoline ring in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)-5-Methyl-2-(pyridin-4-yl)indoline and (S)-5-Methyl-2-(pyridin-4-yl)indoline. The three-dimensional arrangement of the pyridine group relative to the indoline core can be critical for biological activity.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer). This difference in potency arises from the differential binding affinities of the enantiomers to their chiral biological targets, such as enzymes and receptors.

For this compound analogs, the stereochemistry at the C-2 position would dictate the precise orientation of the pyridine moiety within the binding site of a target protein. This orientation can be crucial for forming key interactions, such as hydrogen bonds with the pyridine nitrogen or pi-stacking interactions with aromatic residues. Therefore, the synthesis and biological evaluation of individual enantiomers are essential to fully understand the SAR and to develop a more potent and selective drug candidate.

Establishment of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

For a series of this compound analogs, a 2D-QSAR model could be developed to correlate physicochemical descriptors with biological activity mdpi.com. These descriptors can be calculated from the 2D structure of the molecules and can include parameters related to lipophilicity (e.g., LogP), electronic properties (e.g., Hammett constants), and steric effects (e.g., molar refractivity). A multiple linear regression (MLR) or partial least squares (PLS) analysis can then be used to build a predictive model.

A hypothetical 2D-QSAR study on a series of this compound analogs might yield an equation similar to the following:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * HA_count + constant

Where:

log(1/IC50) is the biological activity.

LogP represents the lipophilicity.

MW is the molecular weight.

HA_count is the number of hydrogen bond acceptors.

Such a model would suggest that increasing lipophilicity and the number of hydrogen bond acceptors, while decreasing molecular weight, could lead to more potent compounds.

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be employed. These methods consider the 3D conformation of the molecules and can provide insights into the steric and electrostatic fields that are important for biological activity nih.gov.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model can be generated based on the structures of a set of known active compounds.

For this compound analogs, a pharmacophore model could be developed that includes key features such as:

A hydrogen bond acceptor (the pyridine nitrogen).

An aromatic ring (the pyridine ring).

A hydrophobic group (the methyl group on the indoline).

Another aromatic ring (the indoline core).

A study on indole (B1671886) and isatin derivatives identified a pharmacophore model with two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as being important for activity mdpi.com. Similarly, a pharmacophore model for this compound analogs would likely highlight the importance of the pyridine nitrogen as a hydrogen bond acceptor and the two aromatic ring systems for pi-stacking or hydrophobic interactions within the target's binding site.

This pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with diverse chemical scaffolds that possess the required pharmacophoric features and are therefore likely to be active. This approach facilitates the discovery of new lead compounds with potentially improved properties.

Computational Chemistry and Molecular Modeling Applications in 5 Methyl 2 Pyridin 4 Yl Indoline Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 5-Methyl-2-(pyridin-4-yl)indoline. niscpr.res.inepstem.net Methods like DFT with the B3LYP functional are employed to optimize the molecule's geometry and compute its electronic characteristics. niscpr.res.inchemrxiv.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For indole (B1671886) derivatives, substitutions on the ring system can cause a noticeable shift in these energy levels. chemrxiv.org

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution across the molecule. The MEP map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with biological targets like proteins and enzymes. For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be a region of negative potential, indicating a likely site for hydrogen bond acceptance.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of the molecule's behavior.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.5 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Overall polarity and solubility |

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions

To understand how this compound behaves in a dynamic biological environment, researchers employ Molecular Dynamics (MD) simulations. researchgate.netuzh.ch These simulations model the motion of atoms over time, providing a detailed view of the molecule's conformational flexibility and its interactions with a target protein. nih.gov

An MD simulation typically runs for a duration of nanoseconds to microseconds. researchgate.net During this time, the stability of the protein-ligand complex is assessed by monitoring metrics like the Root Mean Square Deviation (RMSD). A stable RMSD value over time suggests that the ligand has found a favorable binding pose within the protein's active site. researchgate.net

These simulations are crucial for:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformations) of the molecule in solution and when bound to a receptor.

Interaction Mapping: Detailing the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand in the binding pocket. For instance, MD can reveal the persistence of a hydrogen bond between the pyridine nitrogen of the ligand and a donor residue like a serine or threonine in the protein active site. nih.gov

Binding Pocket Dynamics: Observing how the protein's binding pocket may flex and adapt to accommodate the ligand, a phenomenon known as "induced fit". acs.org

Virtual Screening and Ligand-Based Drug Design (LBDD) Approaches

In the quest to discover new drugs, this compound can serve as a template for both virtual screening and ligand-based drug design (LBDD).

Virtual Screening uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com If this compound is a known inhibitor of an enzyme, its structure can be used as a query to find structurally similar compounds with potentially higher activity. nih.govacs.org

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target protein is unknown. mdpi.com This approach relies on the knowledge of a set of molecules that are active against the target. Key LBDD methods include:

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. A pharmacophore model derived from this compound would likely include an aromatic feature for the pyridine ring and a hydrogen bond acceptor on its nitrogen. dovepress.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govchemrevlett.com A 2D or 3D-QSAR model can be built using a set of indole-pyridine analogs to predict the activity of new, unsynthesized derivatives, guiding the design of more potent molecules. orientjchem.org

In Silico Pharmacokinetic Predictions and Metabolic Pathway Analysis

A crucial step in drug development is evaluating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools can predict these pharmacokinetic parameters, helping to identify potential liabilities early in the discovery process. nih.govmdpi.com For this compound, web-based platforms like SwissADME can provide rapid predictions. nih.gov

Key predicted properties often include:

Drug-Likeness: Assessing compliance with established rules like Lipinski's Rule of Five, which helps predict oral bioavailability.

Solubility and Permeability: Predicting how well the compound dissolves and passes through biological membranes.

Metabolism: Identifying likely sites of metabolic transformation by cytochrome P450 (CYP) enzymes. For indole-containing compounds, hydroxylation of the indole ring and N-dealkylation are common metabolic pathways. nih.govresearchgate.net The presence of the methyl group at the 5-position could influence the metabolic profile.

| Property (Lipinski's Rule) | Predicted Value/Status | Rule |

|---|---|---|

| Molecular Weight | 224.29 g/mol | < 500 |

| LogP (Lipophilicity) | ~2.5 - 3.0 | < 5 |

| Hydrogen Bond Donors | 1 (Indoline N-H) | < 5 |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Indoline (B122111) N) | < 10 |

| Predicted CYP Inhibitor? | Likely for some isoforms (e.g., CYP2D6) | N/A |

| GI Absorption | High | N/A |

Binding Energy Calculations and Free Energy Perturbation Methods

To obtain a more quantitative estimate of binding affinity, advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are used. nih.gov

MM/PBSA and MM/GBSA are "end-point" methods that calculate the binding free energy by analyzing snapshots from an MD simulation. peng-lab.orgacs.org The total binding free energy (ΔG_bind) is calculated by summing the changes in molecular mechanical energy, solvation free energy, and conformational entropy upon ligand binding. nih.govresearchgate.net This allows for the ranking of different compounds and provides insight into the energetic drivers of binding (e.g., electrostatic vs. hydrophobic contributions).

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method. acs.org FEP calculates the relative binding free energy between two closely related ligands by simulating a non-physical, alchemical transformation of one molecule into the other. nih.govchemrxiv.org For example, FEP could be used to precisely predict how changing the 5-methyl group on the indoline ring to a hydrogen or a chloro group would affect binding affinity. nih.gov This method is highly valuable in lead optimization, where small chemical modifications are made to enhance potency. acs.org

Advanced Methodologies in the Investigation of 5 Methyl 2 Pyridin 4 Yl Indoline

Crystallographic Studies of 5-Methyl-2-(pyridin-4-yl)indoline-Protein Complexes

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structure of molecules and their interactions with biological macromolecules at an atomic level. nih.gov For this compound, crystallographic studies would be pivotal in understanding its binding mode within a protein target. This process involves co-crystallizing the compound with its target protein and then bombarding the resulting crystal with X-rays. The diffraction pattern produced is used to calculate the electron density map and, subsequently, the precise arrangement of atoms in the complex.

Detailed analysis of the crystal structure would reveal key information such as the specific amino acid residues involved in the interaction, the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or the ligand upon binding. This structural insight is invaluable for structure-based drug design, allowing for the rational optimization of the compound to enhance its potency and selectivity. While specific crystallographic data for this compound are not available, studies on related indole (B1671886) derivatives have successfully utilized this technique to guide lead optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for studying ligand-target interactions in solution, providing data on binding affinity, kinetics, and the specific atoms involved in the interaction. springernature.commdpi.com Unlike crystallography, NMR does not require crystallization and can provide dynamic information about the binding process.

Several NMR techniques could be applied to study this compound:

Chemical Shift Perturbation (CSP): Also known as HSQC titration, this method involves monitoring the chemical shifts of the protein's backbone amide protons upon the addition of the ligand. Significant changes in chemical shifts for specific residues indicate their involvement in the binding interface.

Saturation Transfer Difference (STD) NMR: This technique is particularly useful for identifying which parts of a ligand are in close contact with the protein. It relies on the transfer of saturation from the protein to the bound ligand.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can provide distance information between protons of the ligand and the protein, which is crucial for determining the precise orientation and conformation of the ligand in the binding pocket. nih.gov

These NMR methods are instrumental in validating binding, determining the binding site, and providing structural information for non-crystallizable protein-ligand complexes. nih.govresearchgate.net

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) Strategies

The discovery of novel bioactive molecules often begins with screening large libraries of compounds. High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) are two prominent strategies in this initial phase.

High-Throughput Screening (HTS) involves the automated testing of hundreds of thousands of diverse, drug-like compounds to identify "hits" that modulate the activity of a biological target. nih.gov A cell-based HTS assay, for instance, could be employed to screen for compounds that trigger a specific cellular response, with subsequent deconvolution to identify the molecular target.

Fragment-Based Drug Discovery (FBDD) , in contrast, starts with screening smaller, lower molecular weight compounds ("fragments") that typically bind with lower affinity. nih.govacs.org The binding of these fragments is often detected using sensitive biophysical techniques like NMR or X-ray crystallography. The identified fragments that bind to adjacent sites on the protein can then be linked or grown to create a more potent lead compound. nih.gov This approach allows for a more efficient exploration of chemical space and often yields leads with better physicochemical properties. For a compound like this compound, an FBDD approach could involve identifying fragments that bind to different sub-pockets of the target protein, followed by their integration into a single, more potent molecule.

Bioimaging Techniques for Preclinical Distribution and Target Engagement

Understanding the distribution of a compound within a living organism and confirming its engagement with the intended target are critical steps in preclinical development. Bioimaging techniques offer non-invasive ways to obtain this information.

For a compound like this compound, this could involve synthesizing a radiolabeled version of the molecule for use in techniques such as:

Positron Emission Tomography (PET): PET imaging can provide quantitative information on the distribution and accumulation of the radiolabeled compound in various organs and tissues over time. This helps in assessing its pharmacokinetic profile and whether it reaches the target tissue in sufficient concentrations.

Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses gamma-emitting radioisotopes to visualize the distribution of a compound in the body.

Furthermore, target engagement can be assessed using techniques like autoradiography on tissue sections or by developing specific PET tracers that are displaced by the unlabeled compound, thus providing evidence of target binding in vivo. These bioimaging studies are crucial for bridging the gap between in vitro activity and in vivo efficacy.

Therapeutic Potential and Drug Discovery Implications of 5 Methyl 2 Pyridin 4 Yl Indoline Preclinical Focus

Preclinical Evidence for Therapeutic Utility in Specific Disease Areas

While direct preclinical data for 5-Methyl-2-(pyridin-4-yl)indoline is not extensively available in the public domain, a scientific rationale for its potential therapeutic utility can be constructed by examining the established biological activities of its core components: the 5-methylindoline (B1590916) and the 4-substituted pyridine (B92270) motifs.

Anti-Inflammatory Potential: The indoline (B122111) nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govnih.gov Preclinical studies on various indoline derivatives have demonstrated their ability to inhibit key inflammatory mediators. For instance, some indoline derivatives have shown potent inhibition of protein denaturation, a hallmark of inflammation. nih.gov Furthermore, hybrid molecules containing an indole (B1671886) nucleus have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov The 4-pyridinyl moiety is also found in compounds with anti-inflammatory properties. For example, derivatives of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines have been developed as potent Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases like rheumatoid arthritis. nih.gov The combination of these two scaffolds in this compound suggests a potential for synergistic or potent anti-inflammatory activity.

Anticancer Activity: Both indole and pyridine derivatives are integral to the landscape of anticancer drug discovery. nih.govekb.eg The indole scaffold is present in numerous natural alkaloids with powerful antitumor properties, such as vinblastine (B1199706) and vincristine. ekb.eg Synthetic indole-based compounds have been developed to target various cancer-related pathways, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth. nih.gov For instance, Sunitinib, an indole derivative, is a multi-targeted tyrosine kinase inhibitor approved for cancer therapy. nih.gov

The pyridine ring is also a key component of many anticancer agents, inhibiting targets such as kinases, tubulin, and topoisomerases. The hybridization of indole and pyridine moieties has yielded compounds with significant cytotoxic effects against various cancer cell lines. mdpi.com Specifically, the 5-methyl substitution on the indoline ring could influence the compound's electronic properties and steric interactions within a biological target. Studies on 5-methylisatin (B515603) (a related indole derivative) have shown its potential as a scaffold for developing CDK2 inhibitors, which are critical regulators of the cell cycle. nih.gov

Based on this evidence, it is plausible to hypothesize that this compound could exhibit activity against various cancer types, potentially through the inhibition of protein kinases involved in cell proliferation and survival pathways.

| Potential Therapeutic Area | Rationale Based on Substructure Activity | Potential Molecular Targets |

| Inflammation | Indoline and pyridine moieties are present in known anti-inflammatory agents. nih.govnih.gov | COX, LOX, JAK, Pro-inflammatory cytokines (TNF-α, IL-6) |

| Cancer | Indole-pyridine hybrids have demonstrated anticancer properties. nih.govekb.egmdpi.com | Receptor Tyrosine Kinases (VEGFR, PDGFR, EGFR), Cyclin-Dependent Kinases (CDKs), Tubulin |

Optimization Strategies for Developing Preclinical Drug Candidates from this compound

The development of a preclinical drug candidate from a hit compound like this compound would necessitate a systematic optimization process. This typically involves extensive structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: The core structure of this compound offers several positions for chemical modification. Key areas for SAR exploration would include:

The Indoline Nitrogen (N1): Alkylation or acylation at this position can significantly impact the molecule's properties. Introducing different substituents could modulate binding affinity and selectivity for a specific target.

The Methyl Group at Position 5: While the methyl group is a defining feature, exploring other small alkyl or electron-withdrawing/donating groups at this position could fine-tune the electronic and steric profile of the molecule.

The Pyridine Ring: Modifications to the pyridine ring, such as the introduction of substituents, could alter its basicity and ability to form hydrogen bonds, which are often crucial for target engagement.

The Linkage between the Indoline and Pyridine Rings: While the current structure has a direct linkage at position 2 of the indoline, exploring different linker lengths or types could optimize the spatial orientation of the two ring systems for better target fitting.

| Position of Modification | Example of Modification | Potential Impact on Activity/Properties |

| Indoline N1 | Alkyl chains, Benzyl groups | Modify lipophilicity, improve cell permeability, alter target binding. |

| Indoline C5 | Halogens (F, Cl), Methoxy (B1213986) group | Modulate electronic properties, influence metabolic stability. |

| Pyridine Ring | Amino, Fluoro, Cyano groups | Alter basicity, introduce new hydrogen bonding interactions, enhance selectivity. |

Improving Pharmacokinetic Properties: A crucial aspect of optimization is to improve the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of the lead compound. This could involve:

Solubility Enhancement: Introducing polar functional groups to improve aqueous solubility, which is often a challenge for heterocyclic compounds.

Metabolic Stability: Identifying and blocking sites of metabolic degradation. For example, if the methyl group is a site of oxidation, replacing it with a more stable group could prolong the compound's half-life.

Permeability: Balancing lipophilicity to ensure good cell membrane permeability without excessive non-specific binding.

Potential for Combination Therapies Involving this compound or its Analogs

In complex diseases like cancer, combination therapies that target multiple pathways simultaneously are often more effective than monotherapies. Given the potential of this compound to act as a kinase inhibitor, it could be a valuable component of a combination regimen.

For example, if this compound is found to inhibit a specific kinase in a cancer signaling pathway, it could be combined with:

Standard Chemotherapy: To enhance the cytotoxic effects of traditional chemotherapeutic agents.

Other Targeted Therapies: If a tumor develops resistance to a primary targeted therapy through a bypass signaling pathway, an inhibitor of that bypass pathway, potentially an analog of this compound, could be used to resensitize the tumor to the initial treatment. fiercebiotech.com

Immunotherapy: There is growing evidence that some kinase inhibitors can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

The rationale for combination therapy is to achieve synergistic effects, reduce the likelihood of drug resistance, and potentially lower the required doses of individual drugs, thereby minimizing toxicity.

Future Perspectives and Emerging Research Avenues for 5 Methyl 2 Pyridin 4 Yl Indoline

Unanswered Questions and Gaps in Current Understanding

Despite the promise held by its structural components, a comprehensive understanding of 5-Methyl-2-(pyridin-4-yl)indoline is currently limited by a lack of specific research. The indoline (B122111) scaffold is a core component of many natural products and pharmaceuticals used to treat a range of conditions from cancer to hypertension. rasayanika.comsciencedaily.com Similarly, the pyridine (B92270) ring is a prevalent feature in a multitude of FDA-approved drugs, known for its ability to enhance metabolic stability, permeability, and receptor binding affinity. nih.govnih.gov However, the specific synergistic effects of combining these two moieties in this compound remain largely theoretical.

Key unanswered questions that form the immediate frontier of research include:

Pharmacological Profile: What are the primary biological targets of this compound? Elucidating its mechanism of action is the most significant gap in current knowledge. Comprehensive screening against various receptors, enzymes, and ion channels is necessary to identify its primary and any secondary pharmacological activities.

Structure-Activity Relationship (SAR): How do modifications to the 5-methyl group, the pyridine ring's position, or substitutions on either scaffold affect its biological activity? Systematic SAR studies are crucial for optimizing potency and selectivity. nih.gov

Pharmacokinetics and Metabolism: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its metabolic pathways, identifying potential metabolites, and assessing its bioavailability are critical for any future drug development. acs.orgnih.gov Studies on similar heterocyclic compounds suggest that the pyridine and indole (B1671886) rings can be sites of metabolic activity. acs.org

In Vivo Efficacy and Toxicology: Assuming a therapeutic target is identified, the efficacy of the compound in relevant animal models of disease is a crucial unknown. Furthermore, a thorough toxicological assessment is required to determine its safety profile.

| Area of Uncertainty | Specific Research Questions | Importance |

|---|---|---|

| Biological Targets | What enzymes, receptors, or pathways does the compound interact with? | To understand its therapeutic potential and mechanism of action. |

| Pharmacokinetics (ADME) | How is the compound absorbed, distributed, metabolized, and excreted? What are its primary metabolites? | Essential for determining dosing regimens and understanding potential drug-drug interactions. |

| Structure-Activity Relationship (SAR) | How do structural modifications impact biological activity, selectivity, and potency? | To guide the design of more effective and safer analogs. |

| Toxicology | What is the short-term and long-term safety profile of the compound? | To ensure patient safety for any potential clinical application. |

Integration of Artificial Intelligence and Machine Learning in Research on this compound

Emerging research avenues utilizing AI and ML for this compound include:

Target Prediction and Virtual Screening: ML algorithms can be trained on large databases of known drug-target interactions to predict the most likely biological targets for this compound. nih.govnih.gov This allows for more focused and efficient in vitro screening. Virtual screening can rapidly assess the binding affinity of the compound against numerous protein structures, prioritizing experimental resources. ijcrt.org

De Novo Drug Design: Generative AI models can design novel molecules from the ground up. nih.govicmerd.com By using the this compound scaffold as a starting point, these models can generate new analogs with optimized properties, such as enhanced potency, better selectivity, or improved ADME profiles. nih.govresearchgate.net

Predictive Modeling (QSAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their structural features. nih.govmdpi.comchemrevlett.com Similarly, AI can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the early identification and mitigation of potential liabilities before costly synthesis and testing. chemrevlett.com

Synthesis Planning: AI tools are now capable of predicting viable synthetic routes for complex molecules. scitechdaily.com This can aid chemists in efficiently producing this compound and its derivatives for further study.

| AI/ML Application | Potential Contribution to Research | Example Tools/Methods |

|---|---|---|

| Target Identification | Predicts potential biological targets to guide experimental screening. | Machine Learning Classifiers, Deep Learning Models. researchgate.net |

| Lead Optimization | Generates novel analogs with improved efficacy and safety profiles. | Generative Adversarial Networks (GANs), Reinforcement Learning. drugdiscoverytrends.com |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties to reduce late-stage failures. | QSAR Models, Deep Neural Networks. nih.gov |

| Virtual Screening | Rapidly screens large libraries of compounds for potential activity. | Molecular Docking Simulations, ML-based scoring functions. ijcrt.org |

Broader Implications for the Field of Medicinal Chemistry and Drug Development

The focused study of this compound holds implications that extend beyond the compound itself, contributing to the broader field of medicinal chemistry. The indoline and indole scaffolds are considered "privileged structures" due to their recurrence in a wide array of biologically active compounds. nih.govresearchgate.net Research into this specific hybrid molecule can provide valuable insights into the design of new chemical entities.

Broader implications include:

Novel Scaffold Development: The successful development of drugs based on the this compound framework would validate this hybrid as a new privileged scaffold for targeting a range of diseases. This could inspire the creation of new compound libraries based on this core structure.

Understanding of Polypharmacology: Many drugs interact with multiple targets, a phenomenon known as polypharmacology. Investigating the full target profile of this compound could lead to a better understanding of how to design drugs with desired multi-target effects, potentially leading to more effective treatments for complex diseases.

Advancement in Synthetic Chemistry: The need to synthesize a variety of derivatives for SAR studies often drives innovation in synthetic organic chemistry, potentially leading to new, more efficient methods for creating complex heterocyclic molecules. rasayanika.comsciencedaily.com

Ultimately, the exploration of this compound represents a microcosm of modern drug discovery. It highlights the journey from a novel chemical structure to a potential therapeutic agent, a path that is increasingly reliant on interdisciplinary collaboration between synthetic chemistry, pharmacology, and computational science. The knowledge gained from investigating this single compound will contribute to the collective wisdom of the field, paving the way for the development of future medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.